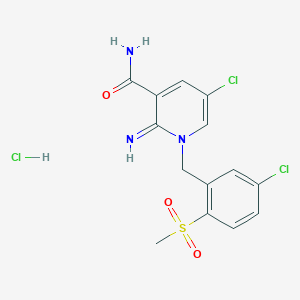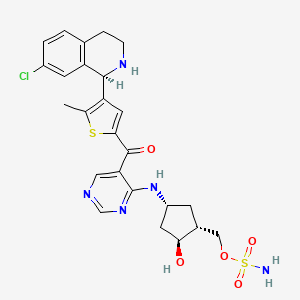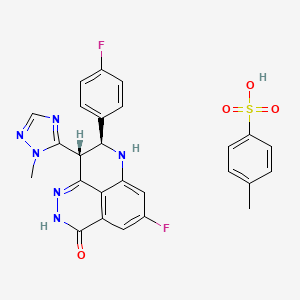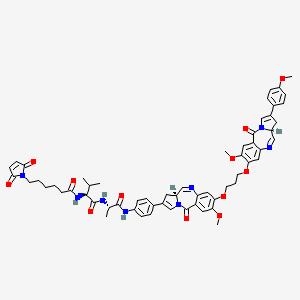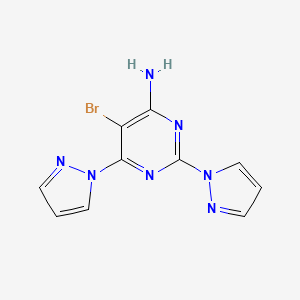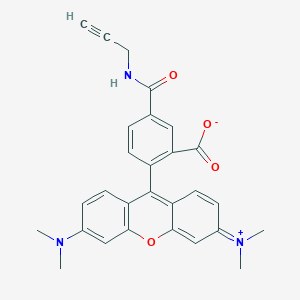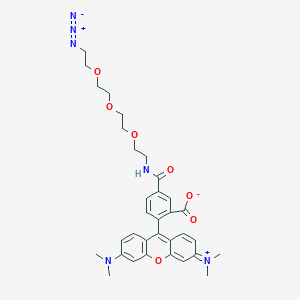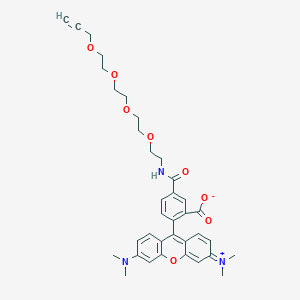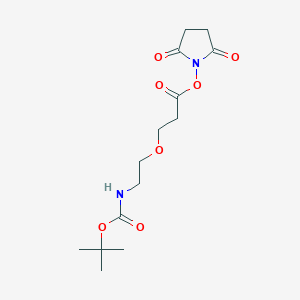
叔丁氧羰基-N-酰胺-聚乙二醇1-NHS 酯
描述
t-Boc-N-amido-PEG1-NHS ester: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains an N-hydroxysuccinimide (NHS) ester and a tert-butyloxycarbonyl (t-Boc) protected amine moiety. This compound is widely used in bioconjugation and drug delivery applications due to its ability to react with primary amines and its hydrophilic PEG spacer, which increases solubility in aqueous media .
科学研究应用
Chemistry:
- Used as a linker in the synthesis of complex molecules and polymers.
- Facilitates the attachment of various functional groups to PEG chains .
Biology:
- Employed in the conjugation of biomolecules such as proteins, peptides, and oligonucleotides.
- Enhances the solubility and stability of biomolecules in aqueous solutions .
Medicine:
- Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
- Improves the pharmacokinetics and biodistribution of therapeutic agents .
Industry:
作用机制
Target of Action
The primary targets of t-Boc-N-amido-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
t-Boc-N-amido-PEG1-NHS ester contains NHS ester and Boc-protected amine moieties. The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can then be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The biochemical pathways affected by t-Boc-N-amido-PEG1-NHS ester are those involving proteins, amine-modified oligonucleotides, and other amine-containing molecules. By labeling these molecules, t-Boc-N-amido-PEG1-NHS ester can influence their function and interactions .
Pharmacokinetics
The pharmacokinetics of t-Boc-N-amido-PEG1-NHS ester are influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The result of t-Boc-N-amido-PEG1-NHS ester’s action is the labeling of primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can influence the function and interactions of these molecules, leading to molecular and cellular effects.
Action Environment
The action of t-Boc-N-amido-PEG1-NHS ester can be influenced by environmental factors such as pH. The Boc group can be deprotected under mildly acidic conditions to form a free amine . Additionally, the hydrophilic PEG spacer can increase the compound’s solubility in aqueous media, potentially influencing its action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG1-NHS ester typically involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butyloxycarbonyl (t-Boc) to form a t-Boc-protected amine.
PEGylation: The t-Boc-protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Activation with NHS Ester: The PEGylated intermediate is further reacted with N-hydroxysuccinimide (NHS) ester to form the final product, t-Boc-N-amido-PEG1-NHS ester
Industrial Production Methods: Industrial production of t-Boc-N-amido-PEG1-NHS ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques like chromatography and crystallization .
化学反应分析
Types of Reactions:
Substitution Reactions: t-Boc-N-amido-PEG1-NHS ester undergoes substitution reactions with primary amines to form stable amide bonds. .
Deprotection Reactions: The t-Boc group can be deprotected under mildly acidic conditions to release the free amine
Common Reagents and Conditions:
Substitution Reactions: Primary amines, typically in a buffered aqueous solution at pH 7-9.
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent
Major Products:
相似化合物的比较
- t-Boc-N-amido-PEG2-NHS ester
- t-Boc-N-amido-PEG3-NHS ester
- t-Boc-N-amido-PEG4-NHS ester
- t-Boc-N-amido-PEG5-NHS ester
Comparison:
- Chain Length: The primary difference between t-Boc-N-amido-PEG1-NHS ester and its similar compounds lies in the length of the PEG chain. Longer PEG chains can provide greater solubility and flexibility but may also affect the overall size and pharmacokinetics of the conjugated molecules .
- Reactivity: All these compounds share similar reactivity due to the presence of NHS ester and t-Boc-protected amine moieties. the choice of compound depends on the specific application and desired properties of the final product .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOAQDFUHQKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)

